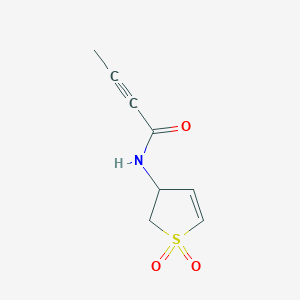

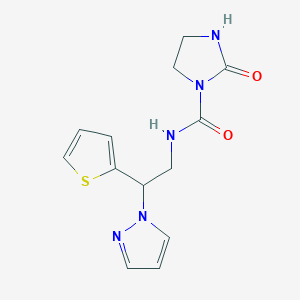

![molecular formula C14H17NO4 B2823083 Ethyl [4-(acetoacetylamino)phenyl]acetate CAS No. 909229-41-0](/img/structure/B2823083.png)

Ethyl [4-(acetoacetylamino)phenyl]acetate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl [4-(acetoacetylamino)phenyl]acetate is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Ethyl [4-(acetoacetylamino)phenyl]acetate could potentially involve the Acetoacetic Ester Synthesis . This process involves the formation of an enolate, alkylation, and decarboxylation . It’s important to note that the exact synthesis process for this specific compound may vary and would need to be confirmed by a specialized chemical synthesis resource.Chemical Reactions Analysis

Ethyl [4-(acetoacetylamino)phenyl]acetate, being an ester, can undergo a variety of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via aminolysis, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes .科研应用

Synthesis Applications

Ethyl [4-(acetoacetylamino)phenyl]acetate serves as a critical intermediate in synthesizing various compounds with potential pharmacological applications. For example, it is employed in the fabrication of 4-phenyl-2-butanone, a compound of interest for its anti-inflammatory properties and potential use in medicine (Jiangli Zhang, 2005). Additionally, this chemical is utilized in green chemistry experiments, such as the aqueous Suzuki coupling reactions, to synthesize ethyl (4-phenylphenyl)acetate, demonstrating promise as a precursor for nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).

Biocatalysis and Enzyme Technology

In biocatalysis, ethyl [4-(acetoacetylamino)phenyl]acetate is used for the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, an essential intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors. This process is facilitated by membrane reactors and lipase catalysis, highlighting the compound's role in producing pharmaceuticals with high enantiomeric purity (A. Liese et al., 2002).

Molecular Binding Studies

Studies on thiosemicarbazone derivatives of ethyl [4-(acetoacetylamino)phenyl]acetate reveal its potential in anticancer and antibacterial applications. These investigations include examining the binding characteristics of these derivatives to human serum albumin, which is crucial for understanding the pharmacokinetic mechanisms of such drugs (S. Karthikeyan et al., 2016).

Antioxidant and Anti-inflammatory Research

Ethyl [4-(acetoacetylamino)phenyl]acetate derivatives have been explored for their antioxidant properties, as seen in the oxidative chemistry studies of natural antioxidants. These studies shed light on novel oxidative pathways and the chemical basis for the antioxidant action of compounds derived from ethyl [4-(acetoacetylamino)phenyl]acetate (M. Lucia et al., 2006).

性质

IUPAC Name |

ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWQSGOGBZNHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [4-(acetoacetylamino)phenyl]acetate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)

![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)

![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)

![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)